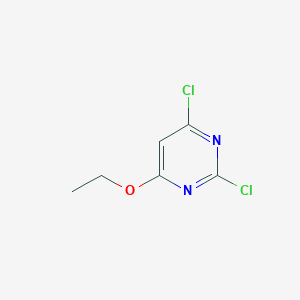

2,4-Dichloro-6-ethoxypyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-2-11-5-3-4(7)9-6(8)10-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXWAMAMJJPVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598072 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858447-32-2 | |

| Record name | 2,4-Dichloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies for 2,4 Dichloro 6 Ethoxypyrimidine

Strategic Precursor Synthesis

The foundation for the synthesis of 2,4-Dichloro-6-ethoxypyrimidine is the creation of specific pyrimidine-based intermediates. The primary precursor is 2-Ethoxy-4,6-dihydroxypyrimidine (B1589393), the synthesis of which is a critical first step.

2-Ethoxy-4,6-dihydroxypyrimidine serves as a pivotal intermediate in the synthesis of agrochemicals. alzchem.com Its production in high yield and purity is essential for the economic viability of subsequent transformations. google.com The primary route to this compound involves a condensation reaction.

The cornerstone of 2-Ethoxy-4,6-dihydroxypyrimidine synthesis is the base-catalyzed condensation reaction between a salt of O-ethylisourea and a dialkyl malonate. google.comgoogle.com O-ethylisourea salts, such as the hydrochloride or sulfate (B86663), are common starting materials. google.comgoogle.com These are reacted with dialkyl esters of malonic acid, typically dimethyl malonate or diethyl malonate. google.comgoogle.com

The reaction proceeds in the presence of a base, such as an alkali metal alkoxide, to form the corresponding salt of 2-Ethoxy-4,6-dihydroxypyrimidine. google.comgoogle.com This salt can then be neutralized by acidification to yield the final dihydroxy pyrimidine (B1678525) product. google.com An alternative approach involves starting with urea (B33335) and diethyl sulfate to first prepare an O-ethylisourea hydrogen sulfate intermediate, which is then reacted under basic conditions with diethyl malonate.

The efficiency of the condensation reaction is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of base, solvent, and temperature. Sodium methoxide (B1231860) is often favored as the base due to cost-effectiveness and high yields. google.com

The reaction is typically conducted in an alcohol solvent, such as methanol (B129727) or ethanol (B145695). google.comgoogle.com Temperature control is crucial; studies show a broad range of effective temperatures from 0°C to as high as 150°C, with some processes specifying a narrower range, such as 0°C to 30°C, to optimize yield and purity. google.comgoogle.com Following the condensation, the product is isolated by acidifying the reaction mixture to a pH between 2.0 and 5.5, which causes the 2-Ethoxy-4,6-dihydroxypyrimidine to precipitate. google.com

| Reactants | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| O-ethylisourea hydrochloride + Dimethyl malonate | Sodium methoxide | Methanol | 0°C - 30°C | High | google.com |

| O-ethylisourea salt + Dialkyl malonate | Alcoholate | Alcohol | -10°C - 180°C | Good | google.com |

| O-ethylisourea sulfate + Diethyl malonate | Not specified | Not specified | 60°C - 150°C | Not specified | google.com |

| Urea + Diethyl sulfate (to form O-ethylisourea sulfate) | Sodium methoxide | Methanol | 20°C | ~88.7% |

Beyond 2-Ethoxy-4,6-dihydroxypyrimidine, other halogenated pyrimidines are crucial intermediates in various synthetic applications. For example, 4,6-dichloropyrimidine (B16783) is a valuable intermediate, synthesized by treating 4,6-dihydroxypyrimidine (B14393) with phosphorus oxychloride. google.com Similarly, the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) can be achieved starting from 4,6-dichloro-2-(methylthio)pyrimidine (B19916). arkat-usa.org This process involves several steps, including nucleophilic displacement of the chlorides, oxidation, and cyanation. arkat-usa.org The creation of 2,4,5,6-tetrachloropyrimidine (B156064) is accomplished by reacting barbituric acid with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). researchgate.net These varied halogenated pyrimidines serve as versatile scaffolds for building more complex molecules.

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Chlorination Protocols for Pyrimidine Scaffold Elaboration

The conversion of hydroxylated pyrimidines into their chlorinated counterparts is a fundamental transformation in pyrimidine chemistry, enabling a wide range of subsequent functionalizations.

The transformation of 2-Ethoxy-4,6-dihydroxypyrimidine into this compound is achieved through a chlorination reaction. The most common and well-established method for this conversion is the use of phosphorus oxychloride (POCl₃). google.comnih.govresearchgate.net This reaction is a standard procedure for preparing chlorinated pyrimidines from their hydroxy precursors. nih.govresearchgate.net

The process generally involves heating the hydroxylated pyrimidine in the presence of POCl₃. nih.govresearchgate.net Often, an organic base such as pyridine (B92270), triethylamine, or N,N-diisopropylethylamine is added to the reaction mixture. google.comnih.gov In some modern protocols, the chlorination is performed using an equimolar amount of POCl₃ under solvent-free conditions in a sealed reactor, which is more environmentally friendly and safer for large-scale production. nih.gov The combination of POCl₃ with phosphorus pentachloride (PCl₅) is also reported as a very potent chlorinating agent for various heterocyclic compounds. indianchemicalsociety.com After the reaction is complete, the desired this compound is isolated from the reaction mixture, often through distillation or extraction. google.comnih.gov

| Hydroxylated Precursor | Chlorinating Agent(s) | Base/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Alkaline condition (e.g., Triethylamine) | 2-Ethoxy-4,6-dichloropyrimidine | google.com |

| Hydroxypyrimidines | Phosphorus oxychloride (POCl₃) | Pyridine, solvent-free, 140-160°C | Chlorinated Pyrimidines | nih.gov |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | N,N-diisopropylethylamine | 4,6-Dichloropyrimidine | google.com |

| Barbituric Acid | PCl₅ and POCl₃ | Reflux | 2,4,5,6-Tetrachloropyrimidine | researchgate.net |

Application of Phosphorus Oxyhalides in Chlorination Reactions

A primary method for synthesizing this compound involves the chlorination of its dihydroxy precursor, 2-ethoxy-4,6-dihydroxypyrimidine. google.com Phosphorus oxychloride (POCl₃) is the key reagent in this transformation. google.comnih.gov The reaction of hydroxy-substituted pyrimidines with POCl₃ is a well-established procedure for preparing chlorinated pyrimidines, which are valuable intermediates for further chemical transformations. nih.govresearchgate.net

The general process involves heating the hydroxy-containing substrate in phosphorus oxychloride, often in the presence of a base. nih.govresearchgate.net In the specific synthesis of this compound, 2-ethoxy-4,6-dihydroxypyrimidine undergoes chlorination under alkaline conditions using phosphorus oxychloride. google.com This type of reaction, which converts hydroxyl groups to chlorine atoms, is crucial for activating the pyrimidine ring for subsequent nucleophilic substitution reactions. nih.gov While sometimes used in large excess, modern methods are exploring the use of equimolar amounts of POCl₃ to reduce waste and improve safety. nih.govresearchgate.net

Advanced and Optimized Synthetic Routes

Research into the synthesis of chlorinated pyrimidines has led to the development of advanced routes that prioritize higher yields, purity, and environmental sustainability.

Strategies for Enhanced Reaction Yields and Purity

To improve the efficiency of chlorination reactions for pyrimidine derivatives, various strategies have been developed. One significant advancement is the use of equimolar or slightly more than equimolar amounts of phosphorus oxychloride per hydroxyl group, which contrasts with older methods that used a large excess of the reagent. researchgate.net This approach not only is more atom-economical but also simplifies the work-up process, leading to higher purity and yields. nih.govresearchgate.net

Another optimization strategy involves conducting the chlorination in a sealed reactor at elevated temperatures under solvent-free or low-solvent conditions. nih.govresearchgate.net This technique has been successfully applied to a wide range of hydroxypyrimidines on a large scale. nih.gov For instance, a patented process for a related compound, 2-ethoxy-4,6-difluoropyrimidine, reports the synthesis of the intermediate 2-ethoxy-4,6-dichloropyrimidine, followed by a fluorination step that yields a final product with a purity of 99.1% and a yield of 82.7%, indicating that the chlorinated intermediate was produced with high efficiency. google.com Simple work-up procedures, such as direct filtration or distillation of the product, contribute to the high purity of the final chlorinated pyrimidine. nih.govresearchgate.net

The following table summarizes reaction conditions and outcomes for chlorination of pyrimidine precursors, illustrating the effectiveness of optimized methods.

| Starting Material | Reagent | Conditions | Yield | Purity | Reference |

| 2,4-dihydroxy-5-chloropyrimidine | POCl₃, Pyridine | Distillation (94–96 °C/12 mm Hg) | 89% | 96% | nih.gov |

| 6-amino-2,4-dihydroxypyrimidine | POCl₃, Pyridine | Filtration | Not specified | Not specified | nih.gov |

| 4,6-dihydroxypyrimidine | POCl₃, 2-methyl-5-ethyl-pyridine | Cooling, then metered addition | ~100% | Not specified | chemicalbook.com |

| 2-ethoxy-4,6-dihydroxypyrimidine | POCl₃, Base | Alkaline conditions | Not specified | Not specified | google.com |

Sustainable and Environmentally Conscious Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. rasayanjournal.co.inbenthamdirect.com Traditional methods often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in Sustainable alternatives focus on reducing waste, shortening reaction times, and simplifying purification processes. rasayanjournal.co.in

Key green chemistry strategies applicable to pyrimidine synthesis include:

Microwave-assisted synthesis: This technique can significantly enhance reaction rates, leading to higher selectivity and improved product yields compared to conventional heating. benthamdirect.com

Solvent-free reactions: Conducting syntheses without solvents, such as the solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃, offers cleaner reactions, high product yields, and simpler separation. nih.govrasayanjournal.co.in

Mechanochemistry (Ball Milling): This method involves mechanically grinding reactants together, which can create a larger surface area for reaction and proceed in the absence of a solvent. rasayanjournal.co.innih.gov

Use of safer solvents: When solvents are necessary, replacing hazardous ones with "green solvents" like ionic liquids that have minimal toxicity and are biodegradable is a key strategy. rasayanjournal.co.in

These environmentally conscious approaches aim to make the synthesis of compounds like this compound more economically feasible and ecologically friendly by improving atom economy and reducing the generation of hazardous waste. benthamdirect.com

Reactivity and Mechanistic Studies of 2,4 Dichloro 6 Ethoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine (B1678525) chemistry, allowing for the stepwise replacement of halogen atoms with a variety of nucleophiles. The reactivity and regioselectivity of these reactions are highly influenced by the electronic properties of the pyrimidine ring and its substituents.

Regioselectivity of Chlorine Atom Displacement

In 2,4-dichloropyrimidine (B19661) systems, the presence of an electron-donating group at the C-6 position, such as an ethoxy group, significantly influences the regioselectivity of nucleophilic attack. While 2,4-dichloropyrimidines typically undergo substitution preferentially at the C-4 position, the ethoxy group at C-6 directs the initial substitution to the C-2 position. This reversal of selectivity can be attributed to the electronic effects of the substituent on the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine ring. Quantum mechanical analyses have shown that for 2,4-dichloropyrimidines with an electron-donating group at C-6, the LUMO lobes at C-2 and C-4 become similar in size, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines, Hydrazines)

The reaction of 2,4-dichloro-6-ethoxypyrimidine with nitrogen-based nucleophiles, such as amines and hydrazines, is a common method for introducing nitrogen-containing functional groups. These reactions typically proceed via an SNAr mechanism, where the nucleophilic nitrogen atom attacks one of the chlorinated carbon atoms of the pyrimidine ring. The regioselectivity, as discussed, favors initial substitution at the C-2 position. The resulting 2-amino- or 2-hydrazinyl-4-chloro-6-ethoxypyrimidine can then undergo a second substitution at the C-4 position, often requiring more forcing conditions, to yield disubstituted products. Hydrazine, in particular, can be used to introduce a hydrazinyl group, which can serve as a precursor for the formation of fused heterocyclic systems or as a reactive handle for further functionalization. libretexts.org

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Alkoxides)

Oxygen-based nucleophiles, including alcohols and their corresponding alkoxides, readily react with this compound. libretexts.org Alkoxides, being stronger nucleophiles than their parent alcohols, are particularly effective in these SNAr reactions. wikipedia.orgpressbooks.pubyoutube.com The reaction proceeds with the displacement of a chlorine atom to form a new carbon-oxygen bond, yielding an ether. Similar to other nucleophilic substitutions on this scaffold, the initial attack occurs at the C-2 position due to the directing effect of the C-6 ethoxy group. wuxiapptec.com The resulting 2-alkoxy-4-chloro-6-ethoxypyrimidine can be isolated or further reacted with another nucleophile at the C-4 position.

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in SNAr reactions with this compound. msu.edulibretexts.orgmasterorganicchemistry.com The high nucleophilicity of sulfur allows for the efficient displacement of the chlorine atoms to form thioethers. beilstein-journals.org The regioselectivity follows the established pattern, with initial substitution at the C-2 position. These reactions are valuable for the synthesis of sulfur-containing pyrimidine derivatives, which are of interest in various areas of chemical research.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling Strategies for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.org This reaction is widely used to introduce aryl and heteroaryl groups onto the pyrimidine core. nih.govclaremont.edu In the case of this compound, the chlorine atoms serve as the electrophilic coupling partners.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. libretexts.org The regioselectivity of the Suzuki-Miyaura coupling on polyhalogenated heterocycles can often be controlled. baranlab.org For this compound, it is possible to selectively couple at either the C-2 or C-4 position by carefully choosing the reaction conditions, such as the catalyst, ligands, base, and solvent. This allows for the stepwise and controlled introduction of different aryl or heteroaryl moieties, providing access to a diverse range of complex, polysubstituted pyrimidine derivatives. nih.gov

Table 1: Summary of Reactivity for this compound

| Reaction Type | Section | Nucleophile/Reagent | Position of Initial Reaction | Product Type |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3.1.2 | Amines, Hydrazines | C-2 | 2-Amino/Hydrazinyl-4-chloro-6-ethoxypyrimidine |

| Nucleophilic Aromatic Substitution | 3.1.3 | Alcohols, Alkoxides | C-2 | 2-Alkoxy-4-chloro-6-ethoxypyrimidine |

| Nucleophilic Aromatic Substitution | 3.1.4 | Thiols | C-2 | 2-Thioether-4-chloro-6-ethoxypyrimidine |

| Suzuki-Miyaura Coupling | 3.2.1 | Aryl/Heteroaryl Boronic Acids/Esters | C-2 or C-4 (controllable) | 2-Aryl/Heteroaryl or 4-Aryl/Heteroaryl Pyrimidine |

Other Palladium-Mediated Coupling Methodologies

Beyond the widely used Suzuki coupling, other palladium-catalyzed cross-coupling reactions serve as powerful tools for the functionalization of the this compound scaffold. These methodologies allow for the formation of diverse carbon-carbon and carbon-heteroatom bonds.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, is a viable method for introducing alkenyl substituents onto the pyrimidine ring. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and typically proceeds in the presence of a base. wikipedia.org While specific examples with this compound are not prevalent in the reviewed literature, the general applicability of the Heck reaction to aryl halides suggests its potential for selectively substituting the chlorine atoms on the pyrimidine core. wikipedia.orgrsc.org The reaction's stereoselectivity, often favoring the trans isomer, is a notable feature. organic-chemistry.org

Another significant palladium-mediated methodology is the Stille coupling , which utilizes organotin reagents as coupling partners with organic halides. organic-chemistry.orgwikipedia.org The versatility of the Stille reaction allows for the formation of C-C bonds with a wide range of R-groups, including aryl, vinyl, and acyl moieties. wikipedia.orglibretexts.org The reaction is catalyzed by Pd(0) complexes, and additives like copper(I) salts can enhance the reaction rate. harvard.edu The primary drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org Similar to the Heck reaction, the Stille coupling's utility with various aryl halides makes it a relevant, though perhaps less favored due to toxicity, option for modifying this compound. libretexts.orguwindsor.ca

Palladium-catalyzed amination reactions , such as the Buchwald-Hartwig amination, are crucial for introducing nitrogen-based functional groups. researchgate.netwiley.com These reactions enable the coupling of aryl halides with a wide array of amines, including primary and secondary amines, using a palladium catalyst and a suitable ligand. researchgate.netnih.govnih.gov The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include less reactive aryl chlorides. wiley.com The amination of dichloroquinolines has been studied, demonstrating the feasibility of this reaction on similar heterocyclic systems. nih.govnih.gov This methodology presents a direct route to synthesizing aminopyrimidine derivatives from this compound.

| Coupling Reaction | Reactants | Catalyst System | Key Features |

| Heck Reaction | Unsaturated halide, Alkene | Palladium catalyst, Base | Forms substituted alkenes, often with trans selectivity. wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organic halide, Organotin reagent | Pd(0) catalyst, optional Cu(I) salt | Versatile C-C bond formation, but involves toxic tin compounds. organic-chemistry.orgwikipedia.orgharvard.edu |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Palladium catalyst, Phosphine ligand, Base | Forms C-N bonds, suitable for synthesizing arylamines. researchgate.netwiley.com |

Functionalization at Pyrimidine Ring Positions via Cross-Coupling

The presence of two chlorine atoms at the C2 and C4 positions of this compound offers opportunities for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyrimidine ring dictate the reactivity of these positions, generally following the order C4 > C2 for both Suzuki and Stille couplings.

Studies on 2,4-dichloropyrimidines have shown that under Suzuki-Miyaura conditions, the C4-position is preferentially substituted. mdpi.com This regioselectivity allows for the synthesis of 4-aryl-2-chloro-6-ethoxypyrimidines. A subsequent coupling reaction can then be performed at the less reactive C2-position to introduce a different substituent, leading to the formation of unsymmetrically disubstituted pyrimidines. Microwave-assisted Suzuki couplings have been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading. mdpi.com

The functionalization is not limited to arylboronic acids. A variety of organoboron, organozinc, and organomagnesium reagents can be employed to introduce sp2 and sp3-hybridized carbon centers at the C4 position. nih.gov Furthermore, functionalization at the C6 position of 2,4-dichloro-5-alkoxypyrimidines has been achieved through metalation using a zinc base, highlighting the possibility of modifying other positions on the pyrimidine ring. nih.gov

The table below summarizes the observed regioselectivity in the functionalization of dichloropyrimidine systems.

| Position | Reactivity in Cross-Coupling | Typical Reaction | Outcome |

| C4 | More reactive | Suzuki-Miyaura, Stille | Preferential substitution to form 4-substituted-2-chloropyrimidines. mdpi.com |

| C2 | Less reactive | Suzuki-Miyaura, Stille | Substitution occurs after C4, allowing for sequential functionalization. |

| C5 | Not typically reactive in cross-coupling | Halogenation | Can be functionalized via other means, such as electrophilic substitution. fiu.edunih.gov |

| C6 | Can be functionalized | Metalation followed by reaction with electrophiles | Allows for modification at this position in related systems. nih.gov |

Electrophilic Substitution Reactions on the Pyrimidine Ring

Halogenation Studies

The pyrimidine ring is generally considered electron-deficient, making electrophilic aromatic substitution reactions challenging. However, the C5 position, being relatively electron-rich compared to the carbon atoms bearing chlorine atoms, is the most susceptible to electrophilic attack. Halogenation, particularly bromination, at the C5 position of pyrimidine derivatives is a well-established transformation.

While direct halogenation studies on this compound are not extensively detailed, research on analogous pyrimidine nucleosides provides significant insights. The bromination of uridine (B1682114) and cytidine (B196190) derivatives at the C5 position occurs smoothly using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in aprotic solvents. fiu.edunih.gov The efficiency of this bromination can be enhanced by the addition of Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate. fiu.edunih.gov Other brominating agents like N-bromosuccinimide (NBS) in DMF have also been successfully employed for the 5-bromination of uracil (B121893) derivatives. nih.gov

These methods, proven effective for structurally related pyrimidines, suggest a viable pathway for the synthesis of 5-halo-2,4-dichloro-6-ethoxypyrimidines. Such compounds would be valuable intermediates, as the newly introduced halogen at the C5 position could be further functionalized.

| Halogenating Agent | Substrate Type | Position of Halogenation | Conditions |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Uridine and cytidine derivatives | C5 | Aprotic solvents (CH2Cl2, CH3CN, DMF), optional Lewis acid catalyst. fiu.edunih.gov |

| N-bromosuccinimide (NBS) | Uracil derivatives | C5 | DMF. nih.gov |

| Bromine/Acetic Acid | Uracil derivatives | C5 | Not specified in detail in the provided context. nih.gov |

Other Significant Transformative Reactions

Dehalogenation Processes

The selective removal of halogen atoms from the pyrimidine ring, known as dehalogenation, is a crucial transformation for synthesizing pyrimidine derivatives with specific substitution patterns. Catalytic hydrogenation is a common method for achieving this.

Studies on related dichloropyrimidine compounds have demonstrated the feasibility of selective dehalogenation. For instance, the catalytic hydrogenation of 4-amino-2,6-dichloropyrimidine (B161716) has been investigated, leading to products resulting from the reduction of the pyrimidine ring and hydrogenolysis of the C-Cl bonds. oregonstate.edu The choice of catalyst and reaction conditions is critical to control the extent of dehalogenation and prevent over-reduction of the heterocyclic ring.

In a more specific example, the selective dehalogenation of 2,4-dichloro-5-(2,4-dichlorodiphenylmethyl)pyrimidine has been reported. nih.gov This highlights that selective removal of chlorine atoms from the pyrimidine core is possible, even in the presence of other chloro-substituents on the molecule. Common catalysts for such hydrogenations include palladium on carbon (Pd/C). tcichemicals.com The process can be modulated to achieve either partial or complete dehalogenation. For instance, in the synthesis of certain compounds, a chlorine atom is hydrogenated off to verify the structure of a substitution product.

| Reaction Type | Reagents/Catalyst | Substrate Example | Outcome |

| Catalytic Hydrogenation | H2, Pd/C | 4-amino-2,6-dichloropyrimidine | Reduction of the pyrimidine ring and dehalogenation. oregonstate.edu |

| Selective Dehalogenation | Not specified | 2,4-dichloro-5-(2,4-dichlorodiphenylmethyl)pyrimidine | Selective removal of chlorine atoms from the pyrimidine ring. nih.gov |

| Catalytic Hydrogenation | Not specified | Chloro-substituted pyrimidine | Removal of a chlorine atom for structural verification. |

Rearrangement Reactions (as observed in analogous pyrimidines)

The Dimroth rearrangement is a significant isomerization reaction observed in many nitrogen-containing heterocyclic systems, including pyrimidines. This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure, resulting in the transposition of an endocyclic and an exocyclic nitrogen atom.

While specific studies on the Dimroth rearrangement of this compound are not detailed, the rearrangement is well-documented for analogous 1-alkyl-2-iminopyrimidines. The mechanism often proceeds through the addition of water to form a hemiaminal, which then undergoes ring-opening to an aminoaldehyde intermediate before subsequent ring closure.

The Dimroth rearrangement can be catalyzed by acids or bases and is often accelerated by heat. Factors influencing the rearrangement include the pH of the medium, the presence of electron-withdrawing groups which can facilitate ring-opening, and the thermodynamic stability of the starting material and the product. For instance, in the synthesis of fiu.edunih.govresearchgate.nettriazolo[1,5-c]pyrimidine derivatives, a Dimroth rearrangement of the initially formed fiu.edunih.govresearchgate.nettriazolo[4,3-c]pyrimidine is observed.

This type of rearrangement is an important consideration in the synthesis and derivatization of substituted pyrimidines, as it can lead to the formation of unexpected isomers.

Design Principles for Modified Pyrimidine Architectures

The design of modified pyrimidine architectures originating from this compound is fundamentally guided by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles. The two chlorine atoms at the C2 and C4 positions serve as excellent leaving groups, providing a versatile platform for introducing a wide range of functional groups.

A key consideration in the design of these derivatives is the regioselectivity of the substitution. The presence of the electron-donating ethoxy group at the C6 position significantly influences the electronic distribution within the pyrimidine ring. Generally, for 2,4-dichloropyrimidines bearing an electron-donating group at the C6 position, nucleophilic attack is favored at the C2 position. wuxiapptec.com This is attributed to the electronic effects of the substituent that can be rationalized through quantum mechanical analyses, such as the examination of the Lowest Unoccupied Molecular Orbital (LUMO) distribution. wuxiapptec.com

However, the regioselectivity can be highly sensitive to the nature of the nucleophile, the solvent, and the reaction conditions. wuxiapptec.com For instance, while many nucleophilic substitutions on 2,4-dichloropyrimidines are C4 selective, the presence of an electron-donating group at C6 often directs the substitution to the C2 position. wuxiapptec.com This nuanced reactivity allows for the rational design of specific isomers by carefully selecting the reaction parameters.

Synthesis of Mono- and Disubstituted Pyrimidine Derivatives

The synthesis of mono- and disubstituted derivatives of this compound is primarily achieved through controlled nucleophilic substitution reactions.

Controlled Nucleophilic Substitution Strategies for Selective Functionalization

Selective functionalization of this compound relies on the differential reactivity of the two chlorine atoms. By carefully controlling the stoichiometry of the nucleophile and the reaction temperature, it is often possible to achieve monosubstitution.

The general principle involves the reaction of this compound with one equivalent of a nucleophile at a lower temperature to favor the replacement of a single chlorine atom. The choice of nucleophile is broad and can include amines, thiols, and alkoxides, leading to the formation of amino, thioether, and ether derivatives, respectively. For example, the reaction with various amines can be controlled to yield either mono- or disubstituted products. nih.gov

The regioselectivity of this initial substitution is a critical aspect. As mentioned, the ethoxy group at C6 generally directs the first substitution to the C2 position. wuxiapptec.com However, this is not always absolute and can be influenced by steric factors of both the pyrimidine and the incoming nucleophile. For instance, the use of tertiary amine nucleophiles has been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines. nih.gov

Sequential Functionalization Approaches for Complex Derivatives

The synthesis of more complex, unsymmetrically disubstituted pyrimidine derivatives is achieved through sequential functionalization. This powerful strategy involves the initial selective monosubstitution of one chlorine atom, followed by the introduction of a second, different nucleophile to replace the remaining chlorine.

This stepwise approach allows for the precise installation of two distinct functional groups onto the pyrimidine core. For example, after an initial amination at the C2 position, the remaining chlorine at the C4 position can be displaced by a different nucleophile, such as a thiol or another amine, under slightly more forcing conditions. This sequential displacement is a common strategy for building molecular complexity from dihalogenated heterocyclic scaffolds. nih.gov The success of this approach hinges on the ability to control the first substitution reaction to produce a clean monosubstituted intermediate.

Incorporation into Fused Heterocyclic Ring Systems

The versatile reactivity of this compound derivatives makes them valuable precursors for the synthesis of fused heterocyclic ring systems. These larger, more complex structures are of significant interest in medicinal chemistry and materials science.

Synthesis of Triazolopyrimidine Derivatives

One prominent example of the incorporation of the pyrimidine core into a fused system is the synthesis of triazolopyrimidine derivatives. These compounds can be constructed by reacting a suitably functionalized pyrimidine with a reagent that can form the triazole ring.

A common synthetic route involves the reaction of a hydrazinylpyrimidine derivative with a one-carbon synthon. For instance, a 2-hydrazinyl-4-substituted-6-ethoxypyrimidine, obtained by the reaction of this compound with hydrazine, can be cyclized with reagents like formic acid or orthoesters to yield a wuxiapptec.comnih.govnih.govtriazolo[4,3-c]pyrimidine. Alternatively, reaction with isothiocyanates followed by cyclization can lead to thione-substituted triazolopyrimidines. The specific synthetic pathway and resulting regioisomer can be controlled by the choice of reagents and reaction conditions. nih.gov

Structural Modifications for Specific Research Applications

The structural modifications of this compound are often tailored for specific research applications. The introduction of various substituents at the C2 and C4 positions can modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

For example, in the context of drug discovery, substituents are chosen to optimize binding to a biological target. This can involve the introduction of hydrogen bond donors and acceptors, lipophilic groups, or moieties that can form specific covalent bonds. The synthesis of a library of derivatives with diverse functionalities allows for the exploration of structure-activity relationships (SAR). While specific applications are broad, the underlying synthetic chemistry relies on the principles of nucleophilic substitution and, in some cases, palladium-catalyzed cross-coupling reactions to introduce aryl or other carbon-based substituents. nih.gov

The ability to systematically modify the this compound scaffold provides a powerful tool for chemists to design and synthesize novel molecules with tailored properties for a wide range of scientific investigations.

Integration of Diverse Pharmacophores and Functional Groups

The versatility of this compound as a synthetic intermediate stems from its ability to undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These reactions facilitate the incorporation of a wide array of substituents, including amine, ether, thioether, and aryl functionalities, which are integral components of many pharmacologically active molecules.

The introduction of amine-containing pharmacophores is a common strategy. The chlorine atoms on the pyrimidine ring are susceptible to displacement by both aliphatic and aromatic amines. For instance, reactions with various adamantane-containing amines have been shown to proceed on similar dichloropyrimidine systems, highlighting the utility of this scaffold in creating lipophilic derivatives that can enhance membrane permeability. nih.gov The reaction conditions, such as the choice of base and catalyst, can be tuned to achieve either mono- or di-substitution. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are instrumental in forging carbon-carbon bonds to introduce aryl and heteroaryl pharmacophores. mdpi.comnih.gov This reaction typically involves the coupling of the chloropyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. mdpi.com The electronic properties of the boronic acid can influence the reaction's success, with electron-rich systems often providing good yields. mdpi.com This methodology allows for the direct linkage of complex aromatic systems to the pyrimidine core, a key strategy in the design of enzyme inhibitors and other bioactive compounds. nih.gov

Furthermore, other functional groups can be installed. For example, the reaction of a similar substrate, 4,6-dichloro-2-(methylthio)pyrimidine (B19916), with sodium ethoxide results in the selective displacement of one chlorine atom to introduce an ethoxy group, forming 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015). mdpi.comresearchgate.net This demonstrates the feasibility of introducing alkoxy and thioether functionalities, which can act as important hydrogen bond acceptors or metabolic blockers in drug candidates.

Table 1: Examples of Functional Groups and Pharmacophores Integrated into Dichloropyrimidine Scaffolds

| Reaction Type | Integrated Group/Pharmacophore | Reagents/Conditions | Relevant Analogs |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Alkoxy (e.g., Ethoxy) | Sodium Ethoxide (EtONa) in Ethanol (B145695) | 4,6-dichloro-2-(methylthio)pyrimidine |

| Nucleophilic Aromatic Substitution | Amines (e.g., Adamantylamines) | Pd(0)/DavePhos catalyst or catalyst-free | 4,6-dichloropyrimidine (B16783) |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl groups | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 2,4-dichloropyrimidines, 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| Nucleophilic Aromatic Substitution | Thioether (e.g., Methylthio) | Sodium thiomethoxide | 4,6-dichloropyrimidine |

Regioselective Introduction of Substituents

A key challenge and opportunity in the derivatization of this compound lies in controlling the regioselectivity of the substitution—that is, directing the incoming nucleophile or coupling partner to either the C2 or C4 position. The inherent electronic properties of the pyrimidine ring, influenced by the two nitrogen atoms and the C6-ethoxy group, dictate the relative reactivity of the two chlorine atoms.

In general, for nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the C4 position is intrinsically more reactive than the C2 position. mdpi.com This preference is attributed to the greater ability of the para-nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C4. mdpi.com Consequently, many reactions with simple nucleophiles preferentially yield the 4-substituted-2-chloro-6-ethoxypyrimidine isomer. For example, amination reactions with aliphatic secondary amines and aromatic amines on 6-aryl-2,4-dichloropyrimidines strongly favor the formation of the C4-substituted product. researchgate.net

However, this inherent C4 selectivity can be altered or even reversed by the strategic choice of reactants and conditions. The presence of the electron-donating ethoxy group at the C6 position plays a crucial role. Quantum mechanical analyses on the analogous 2,4-dichloro-6-methoxypyrimidine (B105707) have shown that an electron-donating substituent at C6 alters the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 and C4 positions more comparable in reactivity and in some cases favoring C2 attack.

A notable method for achieving C2 selectivity involves the use of specific nucleophiles. It has been demonstrated that employing tertiary amine nucleophiles in SNAr reactions with 5-substituted-2,4-dichloropyrimidines can lead to excellent selectivity for substitution at the C2 position. nih.gov This provides a practical and valuable synthetic route to access 2-substituted pyrimidine structures that are otherwise difficult to obtain. nih.gov

In the context of Suzuki-Miyaura coupling, regioselectivity also tends to favor the C4 position. mdpi.com However, the outcome can be sensitive to the specific substrate and reaction conditions. For the closely related 2,4-dichloro-6-methoxypyrimidine, coupling with phenylboronic acid was reported to yield a mixture of both the 2-phenyl and 4-phenyl isomers with no selectivity, indicating that the electronic influence of the C6-alkoxy group can significantly complicate the regiochemical outcome in certain cross-coupling reactions. This highlights the necessity of careful optimization for achieving the desired isomer.

Table 2: Factors Influencing Regioselectivity in the Substitution of 2,4-Dichloropyrimidine Analogs

| Position | Favored By | Reaction Type | Conditions / Rationale |

|---|---|---|---|

| C4 | Inherent electronics of pyrimidine ring | SNAr, Suzuki Coupling | More stable Meisenheimer intermediate; favored oxidative addition of palladium. mdpi.com |

| C4 | Primary/Secondary Amines | SNAr (Amination) | Standard reaction conditions often lead to C4 substitution. researchgate.net |

| C2 | Electron-donating group at C6 | SNAr | Alters LUMO distribution, making C2 more susceptible to nucleophilic attack. |

| C2 | Tertiary Amine Nucleophiles | SNAr (Amination) | Specific interaction mechanism leads to C2 selectivity. nih.gov |

| Mixture | C6-alkoxy group | Suzuki Coupling | With phenylboronic acid on 2,4-dichloro-6-methoxypyrimidine, no selectivity was observed. |

Conclusion

2,4-Dichloro-6-ethoxypyrimidine stands as a noteworthy example of a halogenated pyrimidine (B1678525) with significant potential in synthetic organic chemistry. Its synthesis, originating from fundamental precursors, culminates in a molecule primed for a range of chemical transformations. The interplay of the two chlorine atoms and the activating ethoxy group governs its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable intermediate for the construction of more elaborate molecular structures. While detailed experimental data for this specific compound remains somewhat elusive in the broader scientific literature, a clear understanding of its chemical nature and reactivity can be extrapolated from the extensive research on analogous pyrimidine derivatives. Further investigation into the precise reactivity and properties of this compound will undoubtedly continue to enrich the field of heterocyclic chemistry.

Advanced Spectroscopic Analysis Methodologies for 2,4 Dichloro 6 Ethoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, offering precise information about the atomic arrangement within a molecule.

Proton (¹H) NMR Applications in Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,4-Dichloro-6-ethoxypyrimidine, the ethoxy group and the pyrimidine (B1678525) ring proton are the key reporters.

The ethoxy group gives rise to two distinct signals: a quartet corresponding to the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons. Conversely, the methyl protons are split into a triplet by the two neighboring methylene protons.

The pyrimidine ring possesses a single proton at the 5-position. Its chemical shift is significantly influenced by the electronic effects of the two chlorine atoms and the ethoxy group. For comparison, in the parent 2,4-dichloropyrimidine (B19661), the proton at position 5 (H-5) appears as a doublet coupled to the proton at position 6 (H-6). chemicalbook.com However, in this compound, the substitution at position 6 with an ethoxy group means the H-5 proton will appear as a singlet, as it has no adjacent protons to couple with. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring will shift this proton's signal downfield.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-5 (pyrimidine ring) | 7.0 - 7.5 | Singlet (s) | N/A |

| -O-CH₂- (ethoxy) | 4.4 - 4.6 | Quartet (q) | ~7.0 |

| -CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | ~7.0 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to the attached substituents.

The carbons bonded to the electronegative chlorine atoms (C-2 and C-4) and the oxygen atom of the ethoxy group (C-6) are expected to be significantly deshielded and thus appear at a lower field (higher ppm values). The remaining pyrimidine carbon (C-5) will appear at a higher field. The two carbons of the ethoxy group will also be readily identifiable.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-4 | 165 - 170 |

| C-5 | 110 - 115 |

| C-6 | 170 - 175 |

| -O-CH₂- (ethoxy) | 60 - 65 |

| -CH₃ (ethoxy) | 14 - 16 |

Advanced Multi-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, a COSY spectrum would show a cross-peak connecting the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. sdsu.edu No cross-peaks would be observed for the H-5 singlet of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com An HSQC spectrum would be invaluable in assigning the carbon signals. It would show a correlation between the H-5 proton signal and the C-5 carbon signal, the methylene proton signal and its attached carbon, and the methyl proton signal with its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the H-5 proton to the C-4 and C-6 carbons, and from the methylene protons of the ethoxy group to the C-6 carbon of the pyrimidine ring, thus confirming the position of the ethoxy substituent.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular fingerprint of a compound.

Identification and Characterization of Molecular Vibrational Modes

The vibrational spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific molecular vibration, such as stretching, bending, and torsional modes. nih.gov The pyrimidine ring itself has a set of characteristic ring stretching and deformation vibrations. Studies on similar pyrimidine derivatives show that ring breathing modes and other skeletal vibrations are highly characteristic and can be found in the fingerprint region of the spectrum. asianpubs.orgacs.org The presence of heavy chlorine atoms will influence the frequencies of the C-Cl stretching and bending vibrations, which typically appear at lower wavenumbers. nih.gov

Functional Group Analysis using FTIR and FT-Raman

Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) are complementary techniques for identifying functional groups. nih.gov

In this compound, the key functional groups that can be identified are:

C-H vibrations: Aromatic C-H stretching from the pyrimidine ring is expected above 3000 cm⁻¹. Aliphatic C-H stretching from the ethoxy group will appear just below 3000 cm⁻¹.

C=N and C=C stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. asianpubs.org

C-O stretching: The C-O bond of the ethoxy group will produce strong absorptions, typically in the 1250-1000 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region. These bands can be useful indicators of the halogen substitution pattern.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | FTIR/Raman |

| C=N, C=C Ring Stretching | 1600 - 1400 | FTIR/Raman |

| C-H Bending | 1470 - 1370 | FTIR |

| C-O-C Asymmetric/Symmetric Stretch | 1260 - 1050 | FTIR |

| C-Cl Stretch | 800 - 600 | FTIR/Raman |

| Ring Breathing/Deformation | 1000 - 700 | Raman |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent fragmentation, a unique mass spectrum is generated that serves as a molecular fingerprint.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation of this compound in an electron impact (EI) mass spectrometer is expected to follow predictable pathways governed by the stability of the resulting fragments. The pyrimidine ring itself is a stable aromatic system, but the substituents provide sites for characteristic cleavages. dtic.mil

The initial ionization would produce a molecular ion (M+). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks. Subsequent fragmentation would likely involve the loss of the ethoxy group or chlorine atoms.

Key expected fragmentation pathways include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group can occur, leading to the loss of a neutral ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule (C2H4) via a rearrangement, followed by the loss of a hydroxyl radical (•OH).

Loss of chlorine atoms: The molecule can undergo sequential loss of chlorine radicals (•Cl), leading to significant peaks at M-35 and M-70 (considering the 35Cl isotope).

Ring fragmentation: Cleavage of the pyrimidine ring itself can occur, although this typically requires higher energy and results in a more complex pattern of smaller fragments. nih.govresearchgate.net

The fragmentation of halogenated pyrimidines has been studied, and it is known that the dissociation process is influenced by the position and nature of the halogen atom. nih.govacs.org For instance, the fragmentation of dichloropyrimidines often involves the loss of a chlorine atom followed by the elimination of HCN.

Table 1: Predicted Major Mass Fragments for this compound

| Fragment Ion | m/z (for 35Cl) | Proposed Structure/Origin |

| [M]+ | 192 | Molecular Ion |

| [M-C2H4]+ | 164 | Loss of ethylene from ethoxy group |

| [M-Cl]+ | 157 | Loss of a chlorine atom |

| [M-OC2H5]+ | 147 | Loss of the ethoxy group |

| [M-2Cl]+ | 122 | Loss of both chlorine atoms |

This table is predictive and based on general fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of a molecule and its fragments, providing an unambiguous confirmation of its identity. nih.gov

For this compound (C6H6Cl2N2O), the theoretical exact mass of the molecular ion can be calculated with high accuracy. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The application of HRMS to heterocyclic compounds is well-established and provides a high degree of confidence in structural assignments. acs.orgacs.org In the case of this compound, HRMS would not only confirm the elemental composition of the parent molecule but also that of its key fragments, further solidifying the fragmentation pathway analysis.

Table 2: Theoretical Exact Masses for Key Ions of this compound

| Ion Formula | Ion Type | Theoretical Exact Mass (Da) |

| C6H6Cl2N2O | [M]+ | 191.9857 |

| C4H2Cl2N2 | [M-C2H4O]+ | 147.9595 |

| C6H6ClN2O | [M-Cl]+ | 157.0167 |

Calculated for the most abundant isotopes (1H, 12C, 14N, 16O, 35Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides information about the electronic structure and the types of bonds present in the compound.

Investigation of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of the pyrimidine ring and its substituents. The pyrimidine ring itself exhibits π → π* and n → π* transitions. ijcrt.org The presence of the chlorine atoms (electron-withdrawing) and the ethoxy group (electron-donating) will modulate the energies of these transitions.

Studies on substituted pyrimidines have shown that the electronic spectra are sensitive to the pattern of substitution. ijcrt.org For halogenated pyrimidines, the effect of the halogen atom on the absorption spectrum increases with the energy of the photon. rsc.org The introduction of substituents can also affect the intensity of the absorption bands.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) | Comments |

| π → π | ~260-280 | High intensity, characteristic of the aromatic pyrimidine ring. |

| n → π | ~300-340 | Lower intensity, involves non-bonding electrons on nitrogen atoms. |

These values are estimations based on data for similar substituted pyrimidines.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides definitive information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

A single crystal X-ray diffraction study of this compound would provide an unambiguous determination of its molecular structure in the solid state. While specific data for this compound is not available, the crystal structure of the closely related 2,4-dichloropyrimidine has been reported. nih.govresearchgate.net

The crystal structure of 2,4-dichloropyrimidine reveals an almost planar molecule, with the chlorine atoms lying very close to the plane of the pyrimidine ring. nih.govresearchgate.net The molecules are linked into chains in the crystal lattice through intermolecular C-H···N interactions. nih.govresearchgate.net

For this compound, it is expected that the pyrimidine ring will also be essentially planar. The ethoxy group will likely adopt a conformation that minimizes steric hindrance with the adjacent chlorine atom and the pyrimidine ring. The solid-state packing will be influenced by a combination of van der Waals forces and potentially weak hydrogen bonds involving the ethoxy group and the nitrogen atoms of the pyrimidine ring. The presence of the ethoxy group may lead to a different packing arrangement compared to 2,4-dichloropyrimidine.

Table 4: Selected Crystallographic Data for the Analogous Compound 2,4-Dichloropyrimidine

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/c | nih.govresearchgate.net |

| a (Å) | 7.5090 (15) | nih.govresearchgate.net |

| b (Å) | 10.776 (2) | nih.govresearchgate.net |

| c (Å) | 7.1980 (14) | nih.govresearchgate.net |

| β (°) | 92.92 (3) | nih.govresearchgate.net |

| V (ų) | 581.7 (2) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

This data is for the analogous compound 2,4-dichloropyrimidine and serves as a reference.

Computational Chemistry Studies of 2,4 Dichloro 6 Ethoxypyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 2,4-Dichloro-6-ethoxypyrimidine. These methods are fundamental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For pyrimidine (B1678525) derivatives, such as 2,4-dichloropyrimidine (B19661), DFT calculations, often using basis sets like 6-311++G(d,p), have been effectively employed to determine optimized geometries, energies, and other molecular parameters. nih.govdocumentsdelivered.com The application of DFT to this compound would similarly allow for a detailed understanding of its structural and electronic properties. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating various electronic properties that correlate with the molecule's reactivity and stability. nih.gov

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com For this compound, the analysis of its HOMO-LUMO gap would provide valuable information about its charge transfer interactions and potential behavior in chemical reactions. irjweb.comnih.gov The distribution of HOMO and LUMO densities across the molecule can also indicate the likely sites for electrophilic and nucleophilic attack. nih.gov

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) | A larger gap implies higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity. |

Anharmonic Vibrational Frequency Simulations

While harmonic frequency calculations are standard, anharmonic simulations provide a more accurate prediction of vibrational spectra by accounting for the anharmonicity of molecular vibrations. researchgate.net For related molecules like 2,4-dichloropyrimidine, anharmonic frequency calculations have been performed to achieve good agreement with experimental FT-IR and FT-Raman spectra. nih.govdocumentsdelivered.com Such simulations for this compound would enable a detailed interpretation of its vibrational modes. The assignment of these modes can be supported by calculating the Potential Energy Distribution (PED). nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the dynamic behavior and reactivity of this compound.

Prediction of Molecular Reactivity and Regioselectivity

Computational methods can predict the reactivity of different sites within the this compound molecule. By analyzing parameters derived from DFT calculations, such as Mulliken charges, electrostatic potential maps, and frontier orbital densities, one can predict the most likely sites for nucleophilic or electrophilic attack. For instance, atoms with a more negative electrostatic potential are likely to be susceptible to electrophilic attack, while those with a more positive potential are prone to nucleophilic attack. nih.gov This information is crucial for understanding the regioselectivity of its reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach employed to uncover the connections between the structural characteristics of chemical compounds and their biological activities. japsonline.comwikipedia.org These models are fundamental in medicinal chemistry for designing and optimizing new therapeutic agents. nih.govnih.gov For pyrimidine derivatives, including this compound, QSAR methodologies are instrumental in predicting their potential biological efficacy and guiding the synthesis of more potent and selective compounds. japsonline.comnih.gov

The core principle of QSAR is that the variations in the biological activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by physicochemical properties or theoretical molecular descriptors. wikipedia.org A QSAR model is essentially a mathematical equation that takes the form:

Activity = f (molecular descriptors) + error wikipedia.org

These descriptors can encompass a wide range of properties, including steric (e.g., molecular size and shape), electronic (e.g., charge distribution), hydrophobic (e.g., lipophilicity), and topological features. japsonline.com By establishing a statistically significant relationship, these models can be used to predict the activity of novel, unsynthesized compounds. wikipedia.org

Development of Predictive Models for Biological Efficacy

The development of robust and predictive QSAR models is a systematic process that involves several key stages. u-strasbg.frtaylorfrancis.com This process is crucial for accurately forecasting the biological efficacy of compounds like this compound.

Initially, a dataset of pyrimidine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. japsonline.com These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to establish a linear relationship with the molecular descriptors. japsonline.com The dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. japsonline.comtandfonline.com

Various statistical methods are employed to generate the QSAR models. Multiple Linear Regression (MLR) is a common technique that produces an easily interpretable linear equation. tandfonline.comnih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity. nih.govtandfonline.com

A critical aspect of model development is validation. u-strasbg.fr Internal validation is often performed using cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (q²). tandfonline.com A high q² value is indicative of a model's robustness. External validation, using the test set, assesses the model's ability to predict the activity of new compounds and is measured by the predictive correlation coefficient (r²_pred). japsonline.com

Several studies on pyrimidine derivatives have demonstrated the successful development of predictive QSAR models for various biological targets. For instance, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to pyrimidine derivatives targeting AXL kinase for anticancer activity. japsonline.com These models use steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) to build predictive models. japsonline.com

Table 1: Statistical Results of a 3D-QSAR Study on Pyrimidine Derivatives as AXL Kinase Inhibitors

| Parameter | CoMFA Model | CoMSIA Model |

|---|---|---|

| Cross-validation coefficient (q²) | 0.700 | 0.622 |

| Conventional correlation coefficient (r²) | 0.911 | 0.875 |

| Predictive correlation coefficient (r²_pred) | 0.709 | 0.668 |

Data sourced from a 3D-QSAR analysis of pyrimidine derivatives as AXL kinase inhibitors. japsonline.com

Similarly, QSAR models have been developed for pyrimidine derivatives as VEGFR-2 inhibitors. nih.govnih.gov In some cases, non-linear models like ANNs have shown superior predictive power compared to linear MLR models, especially when dealing with complex structure-activity relationships. nih.gov

Table 2: Performance of MLR and ANN Models for Pyrimidine-4,6-diamine Derivatives as JAK3 Inhibitors

| Model | R² (Training Set) | Q² (Cross-Validation) |

|---|---|---|

| Multiple Linear Regression (MLR) | 0.89 | 0.65 |

| Artificial Neural Network (ANN) | 0.95 | Not Reported |

Data sourced from a QSAR study on pyrimidine-4,6-diamine derivatives. tandfonline.com

The insights gained from the descriptors used in these models are invaluable. For example, a QSAR study on tri-substituted pyrimidine derivatives for analgesic activity indicated that higher values of the dipole moment and the energy of the highest occupied molecular orbital (E_HOMO) were favorable for activity, while lipophilicity (ACD/LogP) had a negative correlation. siftdesk.org

Computational Approaches to Optimize Pyrimidine-Based Candidates

Beyond predicting biological activity, computational methods, guided by QSAR findings, play a pivotal role in optimizing lead compounds. The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, provide a visual representation of the regions around the molecule where certain structural modifications would likely enhance or diminish activity. japsonline.com

For instance, a CoMFA contour map might indicate that a bulky substituent is favored in a specific region of the pyrimidine scaffold to enhance steric interactions with the target receptor. Conversely, a CoMSIA map might highlight areas where adding a hydrogen bond donor or acceptor group would be beneficial for increasing binding affinity. japsonline.com These insights allow medicinal chemists to make targeted modifications to the lead structure, such as this compound, to design more potent analogs.

Molecular docking is another powerful computational tool often used in conjunction with QSAR. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This information can corroborate the findings of QSAR models and offer a more detailed, three-dimensional understanding of the structure-activity relationship.

Furthermore, computational tools are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. tandfonline.com Early in the drug discovery process, it is crucial to ensure that a potent compound also possesses favorable pharmacokinetic and safety profiles. mdpi.com By integrating QSAR-based activity predictions with in silico ADMET profiling, researchers can prioritize the synthesis of pyrimidine-based candidates that have a higher probability of success in later stages of drug development. tandfonline.com This integrated computational approach streamlines the optimization process, saving time and resources. arabjchem.org

Applications in Fundamental Chemical Research

Precursor Role in Complex Organic Synthesis

The bifunctional nature of 2,4-dichloro-6-ethoxypyrimidine, characterized by two distinct chlorine leaving groups, establishes it as a versatile precursor for a wide array of more complex organic molecules. Chemists utilize this scaffold to introduce the pyrimidine (B1678525) core into larger structures through sequential and controlled substitution reactions.

As a member of the pyrimidine family, this compound is an important heterocyclic building block. researchgate.netresearchgate.net The pyrimidine ring is a core component of nucleic acids and is prevalent in numerous pharmacologically active compounds. digitellinc.com Dichloropyrimidines, in particular, serve as accessible starting materials for building more elaborate fused and substituted heterocyclic systems. mdpi.comnih.govdocumentsdelivered.com

The reactivity of the chloro-substituents allows for their displacement by various nucleophiles, enabling the construction of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This step-wise functionalization is a key strategy for assembling complex heterocyclic frameworks. For instance, related dichloropyrimidines, such as 2,4-dichloro-6-methylpyrimidine (B20014), undergo double cross-coupling reactions to yield complex structures like 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines. sigmaaldrich.com A patented process highlights the in-situ generation of a dichlorinated ethoxypyrimidine intermediate via chlorination of 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) with phosphorus oxychloride, which is then further functionalized. google.com This underscores the role of the dichlorinated ethoxy pyrimidine structure as a pivotal intermediate in multi-step synthetic sequences leading to other heterocyclic targets.

The pyrimidine scaffold is a well-established pharmacophore found in a multitude of approved drugs, including anticancer and anti-HIV agents. digitellinc.comresearchgate.net Dichloropyrimidine derivatives are therefore critical intermediates in medicinal chemistry for the synthesis of new therapeutic candidates.

Research has demonstrated the use of 2,4-dichloro-5-alkoxy pyrimidines in the modular synthesis of the antimalarial agent P218 and its analogues. nih.gov This synthesis relies on the selective functionalization of the dichloropyrimidine core. nih.gov While this example features a 5-alkoxy substituent, the underlying reactivity principles of the 2,4-dichloropyrimidine (B19661) core are directly relevant to the 6-ethoxy isomer. The differential reactivity of the two chlorine atoms allows for sequential reactions, first with an amine and subsequently with another nucleophile, which is a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.

Contribution to Novel Synthetic Methodologies and Reaction Development

The unique electronic and steric properties of this compound make it an excellent substrate for exploring and developing new synthetic methods, particularly in the areas of cross-coupling and regioselective functionalization.

The development of novel chemical transformations is crucial for advancing organic synthesis. Dichloropyrimidines are often employed as substrates to test the scope and utility of new catalytic systems. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi reactions, are powerful tools for creating carbon-carbon bonds. escholarship.org The reaction of 2,4-dichloro-6-methylpyrimidine with organostannanes demonstrates the feasibility of such transformations on this class of heterocycles. sigmaaldrich.com

Furthermore, nickel-catalyzed cross-coupling reactions have been developed for substrates containing ether linkages, which could potentially be applied to the ethoxy group on the pyrimidine ring under specific conditions. escholarship.org The presence of two distinct reactive sites (the two C-Cl bonds) also allows the compound to be used in the development of chemoselective reactions, where a catalyst or reagent targets one site in the presence of the other. researchgate.net

A significant area of research involving dichloropyrimidines is the development of methods for regioselective functionalization. The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring exhibit different levels of reactivity towards nucleophilic aromatic substitution (SNAr). This difference is exploited by chemists to selectively substitute one chlorine atom over the other by carefully choosing the nucleophile and reaction conditions.

Generally, in reactions with 2,4-dichloropyrimidines, many nucleophiles show a preference for substitution at the C4 position. researchgate.netdigitellinc.com However, this selectivity can be reversed. Studies on 5-substituted-2,4-dichloropyrimidines have shown that while secondary amines react at C4, tertiary amine nucleophiles can selectively target the C2 position. researchgate.net Similarly, in the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, aniline (B41778) nucleophiles selectively displace the chloride at C4/C6, whereas deprotonated anilines displace the sulfone group at C2, showcasing how reaction conditions dictate the site of functionalization. researchgate.net These methodologies for controlling regioselectivity are critical for the efficient synthesis of specifically substituted pyrimidines and are directly applicable to this compound, enabling the planned synthesis of either the C4- or C6-substituted isomer as the primary product. researchgate.netdigitellinc.com

Biological Activity and Mechanistic Insights of 2,4 Dichloro 6 Ethoxypyrimidine Derivatives

Antimicrobial Activity Studies

There is no available scientific literature on the antimicrobial activity of 2,4-dichloro-6-ethoxypyrimidine. Therefore, data on its antibacterial and antifungal potentials, spectrum, and efficacy are non-existent in the public domain.

Antibacterial Potentials and Spectrum

No studies were found that investigate the antibacterial effects of this compound against any bacterial strains.

Antifungal Efficacy and Related Mechanisms

No research is available on the antifungal properties of this compound.

Mechanistic Elucidation of Antimicrobial Action

As there are no primary studies on its antimicrobial activity, the mechanism of action of this compound as an antimicrobial agent has not been elucidated.

Anticancer Activity Research

There is a lack of published research on the anticancer activity of this compound.

Inhibitory Effects on Various Human Cancer Cell Lines

No data exists in the scientific literature regarding the inhibitory effects of this compound on any human cancer cell lines.

Induction of Apoptosis and Associated Molecular Pathways

There are no studies available that explore the potential of this compound to induce apoptosis or the molecular pathways that would be involved in such a process.

While a patent document mentions this compound as a reactant in the synthesis of more complex molecules, it does not provide any information on the biological activity of the starting material itself. patentbuddy.com

Cell Cycle Modulation and Blocking Effects